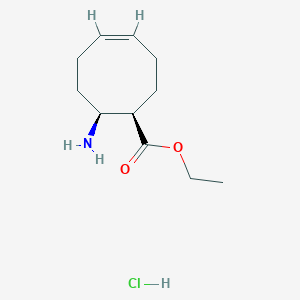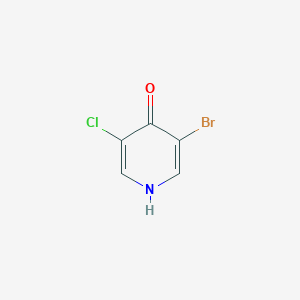
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and stability under different conditions. For the similar compound rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid, it has a molecular weight of 269.34 and is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of new heterocyclic systems, indicating the potential of ethyl carboxylate derivatives in the creation of novel chemical entities with possible applications in drug development and materials science. For example, the synthesis of 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes via reactions involving similar ethyl carboxylate compounds highlights the utility in constructing complex molecular architectures (Tumkyavichyus, 1996).
Enantioselective Synthesis : The enantioselective synthesis of compounds, such as Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, illustrates the role of ethyl carboxylate derivatives in producing chiral attractants for agricultural purposes. This showcases the application in synthesizing biologically active compounds with specificity towards certain organisms (Raw & Jang, 2000).
Polymer Chemistry : Ethyl carboxylate derivatives are used in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, indicating their role in the development of novel polymeric materials. This application demonstrates the versatility in material science, particularly in creating environmentally friendly polymers (Pang, Ritter, & Tabatabai, 2003).
Bioconjugation Studies : In bioconjugation, ethyl carboxylate derivatives have been used to study the mechanism of amide bond formation in aqueous media, which is crucial for the development of bioconjugate chemistry. This is significant for drug development and the synthesis of biomolecule conjugates (Nakajima & Ikada, 1995).
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are often summarized in a Material Safety Data Sheet (MSDS). For the similar compound rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12;/h3-4,9-10H,2,5-8,12H2,1H3;1H/b4-3-;/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKRARNBPDLIH-YMJUIURUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=CCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)

![3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2638985.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)



![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2638994.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2638996.png)


![Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate](/img/structure/B2639004.png)